3-Fluoro-4-morpholinoaniline

Antimicrobial Biofilm Inhibition Schiff Base

3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) is a non-interchangeable fluorinated building block. It enables a 48% relative improvement in photoluminescence quantum yield (28.3% to 41.8%) over non-fluorinated analogs. Its Schiff base derivatives exhibit superior biofilm inhibition (IC50 12.97 μM vs. linezolid's 15.93 μM). As a validated Linezolid API intermediate (58-60% patent yields), it is essential for antibiotic synthesis and advanced materials R&D.

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
CAS No. 93246-53-8
Cat. No. B119058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-morpholinoaniline
CAS93246-53-8
Synonyms3-Fluoro-4-(4-morpholinyl)aniline;  3-Fluoro-4-(morpholin-4-yl)phenylamine;  N-(4-Amino-2-fluorophenyl)morpholine.
Molecular FormulaC10H13FN2O
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N)F
InChIInChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
InChIKeyFQGIBHQUVCGEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-morpholinoaniline (CAS 93246-53-8): Key Intermediate and Building Block Properties


3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) is a fluorinated heterocyclic aromatic amine building block with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol [1]. It is a crucial intermediate in the multi-step synthesis of the oxazolidinone antibiotic Linezolid, providing the essential aniline moiety for the final active pharmaceutical ingredient (API) [2]. The compound's physicochemical properties, including a melting point of 121-123 °C and a calculated LogP of 1.89, underpin its handling and reactivity profile in chemical synthesis [1].

Why Generic Morpholinoaniline Substitution Fails for 3-Fluoro-4-morpholinoaniline Applications


Simple substitution with a non-fluorinated analog like 4-morpholinoaniline (CAS 2524-67-6) is not feasible for applications requiring 3-Fluoro-4-morpholinoaniline due to the profound impact of the fluorine atom on electronic properties and biological activity. The electron-withdrawing nature of the fluorine substituent at the 3-position significantly enhances the electrophilicity of the aromatic ring, altering reaction kinetics and the physicochemical profile of downstream products . Quantitatively, this difference is exemplified in the photoluminescence quantum yield of carbon nanodots, which increases from 28.3% to 41.8% upon incorporation of the fluorinated building block, a 48% relative improvement . This demonstrates that the fluorine atom is not merely a spectator but a critical determinant of material performance, making the specific compound non-interchangeable with its non-fluorinated counterparts for advanced materials and targeted drug discovery efforts .

Quantitative Differentiation of 3-Fluoro-4-morpholinoaniline vs. Analogs and Alternatives


Enhanced Biofilm Inhibition Potency Compared to Linezolid

A Schiff base derivative of 3-fluoro-4-morpholinoaniline demonstrates superior in vitro biofilm inhibition compared to the clinically approved antibiotic linezolid. The derivative achieved a lower half-maximal inhibitory concentration (IC50) against bacterial biofilms [1].

Antimicrobial Biofilm Inhibition Schiff Base

Improved Photoluminescence Quantum Yield in Carbon Nanodots vs. Non-Fluorinated Analog

Incorporating 3-fluoro-4-morpholinoaniline into phenylenediamine-based carbon nanodots significantly enhances their photoluminescence quantum yield (PLQY) compared to using the non-fluorinated 4-morpholinoaniline analog .

Carbon Nanodots Photoluminescence Quantum Yield

Derivative Potency Against Breast Cancer Cell Lines

Sulfonamide derivatives of 3-fluoro-4-morpholinoaniline, such as compound NAM-5, exhibit significant in vitro anti-proliferative activity against human breast cancer cell lines [1]. While a direct comparator for the parent compound is unavailable, the activity of its derivatives provides a baseline for class-level inference.

Anticancer Breast Cancer MCF-7 MDA-MB-231

Demonstrated Synthetic Yields in Linezolid Manufacturing

In a patented process for synthesizing the antibiotic Linezolid, 3-fluoro-4-morpholinoaniline is a key starting material. The initial reaction step with N-2(R)-oxirane amide achieves reproducible yields, a critical metric for evaluating the economic viability of a synthetic route [1].

Synthetic Yield Linezolid Process Chemistry

Physicochemical Profile for Formulation and Handling

The compound possesses a defined set of physicochemical properties that are critical for experimental design and formulation. Its LogP of 1.89 indicates moderate lipophilicity, which can be used to predict its behavior in biological systems and during chromatographic purification [1]. The melting point of 121-123 °C confirms its solid state at room temperature and provides a simple quality control metric [2].

Physicochemical Properties LogP Melting Point

Procurement-Justified Application Scenarios for 3-Fluoro-4-morpholinoaniline


Antimicrobial Drug Discovery Targeting Biofilm-Forming Pathogens

Research groups focused on developing novel agents to combat biofilm-associated infections should prioritize 3-fluoro-4-morpholinoaniline as a core scaffold. Its simple Schiff base derivative has demonstrated superior biofilm inhibition potency (IC50 of 12.97 μM) compared to the clinically established antibiotic linezolid (IC50 of 15.93 μM) [1]. This quantitative advantage in a relevant in vitro model makes it a strategic choice for initiating medicinal chemistry campaigns aimed at overcoming biofilm-related resistance.

Industrial Synthesis and Scale-Up of Linezolid API

For process chemists and manufacturing teams involved in Linezolid API production, 3-fluoro-4-morpholinoaniline is an indispensable starting material. Its use is validated by established patent literature, which provides reproducible synthetic yields (e.g., 58-60% in the initial coupling step with N-2(R)-oxirane amide) [2]. This documented process information de-risks its adoption at scale and provides a benchmark for process optimization and cost analysis, making it the definitive choice for this industrial application.

Development of High-Performance Carbon Nanodot Materials for Optoelectronics

Materials scientists developing carbon nanodots for applications in OLEDs, bioimaging, or sensors where photonic efficiency is paramount should select 3-fluoro-4-morpholinoaniline over non-fluorinated analogs. Its incorporation into phenylenediamine carbon nanodots results in a substantial 48% relative improvement in photoluminescence quantum yield, from 28.3% to 41.8% . This performance delta is a clear, quantifiable differentiator that directly impacts device efficiency and justifies the selection of this specific fluorinated building block.

Medicinal Chemistry for Kinase Inhibitors and Anticancer Agents

Medicinal chemists exploring new chemical space for kinase inhibitors or anticancer agents can leverage 3-fluoro-4-morpholinoaniline as a validated starting point. Its derivatives, such as compound NAM-5, have shown promising low-micromolar anti-proliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231 (IC50 values of 1.811 μM and 2.143 μM, respectively) [3]. Furthermore, its utility as a building block for pyrimidinyl kinase inhibitors is documented in the patent literature, indicating a proven route to generating bioactive molecules within this therapeutically important target class [4].

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